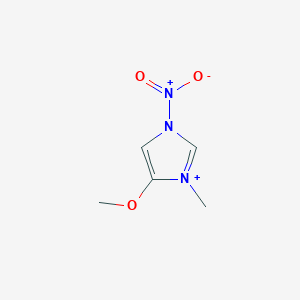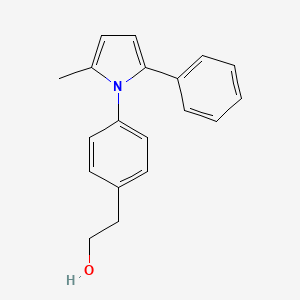![molecular formula C13H15N5O B14695878 5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24797-21-5](/img/structure/B14695878.png)
5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic azo compound. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features a pyrimidine ring substituted with a methoxyphenyl diazenyl group and two methyl groups. Azo compounds are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. This process starts with the diazotization of an aromatic amine, such as 4-methoxyaniline, to form a diazonium salt. The diazonium salt then reacts with a coupling component, in this case, 4,6-dimethylpyrimidin-2-amine, under basic conditions to form the azo compound.
Reaction Conditions:
Diazotization: The aromatic amine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then added to a solution of 4,6-dimethylpyrimidin-2-amine in a basic medium, such as sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a dye in textile and cosmetic industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with biological molecules. The azo group can undergo reduction in biological systems to form amines, which can then interact with various molecular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(4-Methoxyphenyl)diazenyl]aniline: Another azo compound with similar structural features.
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-ol: A heterocyclic azo compound with a quinoline ring.
4-[(E)-(4-Methoxyphenyl)diazenyl]benzoic acid: An azo compound with a benzoic acid moiety.
Uniqueness
5-[(E)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also enhances its stability and solubility in organic solvents.
Properties
CAS No. |
24797-21-5 |
|---|---|
Molecular Formula |
C13H15N5O |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H15N5O/c1-8-12(9(2)16-13(14)15-8)18-17-10-4-6-11(19-3)7-5-10/h4-7H,1-3H3,(H2,14,15,16) |
InChI Key |
AEKBWRRQOPQIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


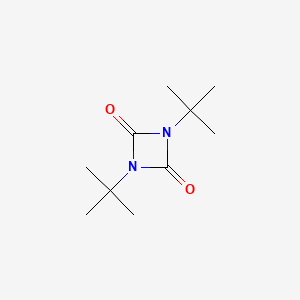
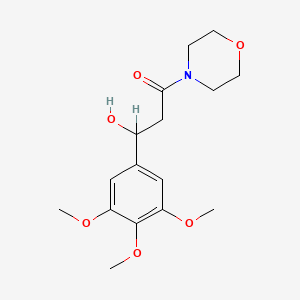

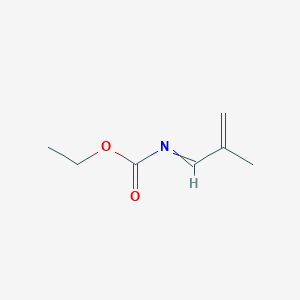
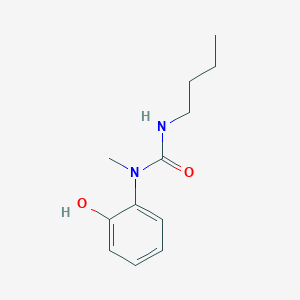
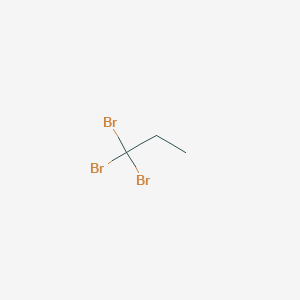
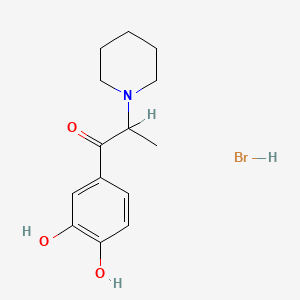
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
